cerium (III) chloride heptahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

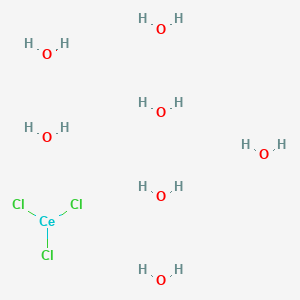

Cerium (III) chloride heptahydrate, also known as cerous chloride heptahydrate, is a compound of cerium and chlorine with the chemical formula CeCl₃·7H₂O. It is a white hygroscopic crystalline solid that rapidly absorbs water from the air to form a hydrate. This compound is highly soluble in water and forms acidic solutions. It is commonly used as a source of cerium in various chemical reactions and industrial applications .

作用机制

Target of Action

Cerium (III) chloride heptahydrate is primarily used in the field of organic synthesis . It serves as a reducing agent, replacing sodium borohydride . It is also used in the preparation of allylsilanes from esters .

Mode of Action

The compound interacts with its targets through reduction reactions . For instance, in the Luche reaction, it selectively reduces carbonyl groups in the presence of certain unsaturated bonds . This allows for the selective production of allylic alcohols .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used to prepare cerium oxide nanoparticles, which have applications in biomedical research and photocatalytic degradation . The compound reacts with sodium-oleate to form a cerium-oleate complex, which can be further decomposed in hydrocarbon solvents to prepare cerium oxide nanoparticles .

Pharmacokinetics

It is soluble in alcohol and acetone, slightly soluble in tetrahydrofuran, and insoluble in cold water .

Result of Action

The primary result of this compound’s action is the reduction of certain functional groups in organic compounds . This enables the synthesis of a variety of organic products, including allylic alcohols . Additionally, it is used to prepare cerium oxide nanoparticles, which have various applications in research and industry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is air sensitive and hygroscopic , which means it readily absorbs moisture from the environment. This can affect its stability and efficacy. Furthermore, its solubility varies in different solvents , which can impact its bioavailability and reactivity.

准备方法

Cerium (III) chloride heptahydrate can be prepared through several methods:

-

Reaction with Hydrochloric Acid: : Cerium hydroxide or cerium carbonate reacts with hydrochloric acid to form cerium (III) chloride, which is then crystallized to obtain the heptahydrate form: [ \text{Ce(OH)}_3 + 3\text{HCl} \rightarrow \text{CeCl}_3 + 3\text{H}_2\text{O} ] [ \text{Ce}_2(\text{CO}_3)_3 + 6\text{HCl} \rightarrow 2\text{CeCl}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]

-

Hydrothermal Method: : this compound can also be synthesized using a sol-gel-based hydrothermal method. In this process, this compound is used as the cerium source, and various bases and stabilizing agents are employed to control the particle size and distribution .

化学反应分析

Cerium (III) chloride heptahydrate undergoes several types of chemical reactions:

Oxidation: Cerium (III) chloride can be oxidized to cerium (IV) compounds under specific conditions.

Reduction: It can act as a reducing agent in organic synthesis, often used in place of sodium borohydride.

Substitution: This compound participates in substitution reactions, such as the allylation of aldehydes and the Michael-type addition when combined with sodium iodide supported on silica gel

科学研究应用

Cerium (III) chloride heptahydrate has a wide range of applications in scientific research:

Nanometal Oxide Synthesis: It is used as a precursor to prepare cerium oxide nanoparticles, which have applications in biomedical fields and photocatalytic degradation.

Thin Film Fabrication: This compound is used to fabricate thin films of cerium oxide on glass substrates through the spray pyrolysis process.

Corrosion Inhibition: It is added to formulations and coatings to enhance corrosion resistance.

Electrochemical Sensing: It is used as a dopant in the fabrication of zinc oxide and cerium oxide nanocrystals for electrochemical sensing of hydrogen peroxide and photocatalytic degradation of dyes.

相似化合物的比较

Cerium (III) chloride heptahydrate can be compared with other cerium compounds and similar lanthanide chlorides:

Cerium (III) Oxide: Unlike cerium (III) chloride, cerium (III) oxide is primarily used as a catalyst in oxidation reactions and as a polishing agent.

Cerium (III) Fluoride: This compound is used in the production of glass and ceramics, offering different properties compared to cerium (III) chloride.

Lanthanum (III) Chloride: Lanthanum (III) chloride shares similar properties with cerium (III) chloride but is used in different applications, such as in the production of specialty glasses and as a catalyst in organic synthesis.

This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research and industrial processes.

生物活性

Cerium (III) chloride heptahydrate (CeCl₃·7H₂O) is a compound of cerium that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and applications in biomedical research, highlighting key studies and findings.

This compound is a white hygroscopic salt that rapidly absorbs moisture. It is highly soluble in water and can be used as a precursor for various cerium compounds. The molecular weight of CeCl₃·7H₂O is approximately 372.58 g/mol, and it has a CAS number of 18618-55-8 .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Cerium ions can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly significant in neuroprotection and liver injury models.

- Enzyme Modulation : CeCl₃·7H₂O has been shown to influence various enzymatic pathways, including those involved in metabolic processes and detoxification.

- Cell Signaling : Cerium ions may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation.

Neuroprotective Effects

A study investigated the neuroprotective effects of cerium chloride on hippocampal neurons. The results indicated that treatment with CeCl₃·7H₂O reduced apoptosis and improved cognitive functions in animal models exposed to oxidative stress .

Hepatotoxicity Studies

Conversely, other research highlighted the potential hepatotoxic effects of cerium chloride. In a study involving intragastric administration to mice, it was found that CeCl₃ induced liver injury through apoptosis pathways, suggesting that while it has protective effects in some contexts, it may also pose risks to liver health .

Applications in Synthesis

This compound is widely used as a catalyst in organic synthesis processes. For instance, it facilitates the Luche reduction of α,β-unsaturated carbonyl compounds, enhancing reaction yields and selectivity . The following table summarizes its applications in organic synthesis:

| Reaction Type | Catalysts Used | Yield (%) |

|---|---|---|

| Luche Reduction | CeCl₃·7H₂O + NaBH₄ | 92-97 |

| Methoximation | CeCl₃·7H₂O + MeONH₂·HCl | High |

| Alkylation of Ketones | CeCl₃·7H₂O | Improved |

Case Studies

- Neuroprotection : A study demonstrated that cerium chloride could protect against oxidative damage in neuronal cells by modulating antioxidant enzyme activities .

- Liver Injury : Another investigation revealed that chronic exposure to cerium chloride led to significant liver damage in mice, highlighting the dual nature of its biological effects .

- Dental Applications : Research indicated that cerium chloride could enhance the acid resistance of dentine, suggesting potential applications in dental treatments .

属性

IUPAC Name |

trichlorocerium;heptahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZSTOVTJYRDIO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Ce](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。